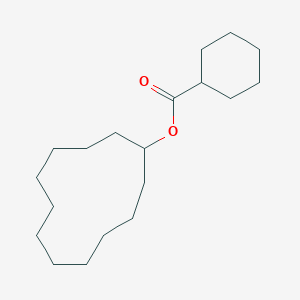

Cyclododecyl cyclohexanecarboxylate

Description

Cyclododecyl cyclohexanecarboxylate is a synthetic ester compound comprising a cyclododecyl group (C₁₂H₂₃) esterified to a cyclohexanecarboxylic acid moiety. Its molecular formula is C₁₉H₃₄O₂, with a molecular weight of 294.48 g/mol. The compound features a bicyclic structure: a 12-membered cyclododecyl ring linked via an ester bond to a cyclohexane ring.

For instance, cyclohexanecarboxylate esters are implicated in microbial metabolic pathways, particularly in anaerobic degradation of aromatic compounds .

Properties

CAS No. |

114309-03-4 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

cyclododecyl cyclohexanecarboxylate |

InChI |

InChI=1S/C19H34O2/c20-19(17-13-9-8-10-14-17)21-18-15-11-6-4-2-1-3-5-7-12-16-18/h17-18H,1-16H2 |

InChI Key |

ZURFXDVOFUTNPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)OC(=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Typical reactions: Cyclododecyl cyclohexanecarboxylate exhibits reactions typical of carboxylic acids.

Conversion to acid chloride: It can be converted to the acid chloride, cyclohexanecarbonyl chloride.

Scientific Research Applications

Chemistry: Cyclododecyl cyclohexanecarboxylate may find applications in organic synthesis due to its reactivity.

Biology and Medicine: Research may explore its potential as a building block for drug molecules or as a ligand in coordination chemistry.

Industry: Its derivatives could be used in polymer chemistry or as intermediates in fine chemical synthesis.

Mechanism of Action

- Specific information on the mechanism of action for cyclododecyl cyclohexanecarboxylate is not widely available. Further research is needed to elucidate its effects at the molecular level.

Comparison with Similar Compounds

Research Findings and Implications

- Bioremediation Potential: The enzymatic interactions observed in cyclohexanecarboxylate metabolism suggest this compound could be studied for biodegradability in contaminated environments.

- Industrial Use : Its hydrophobicity and stability make it a candidate for high-temperature lubricants, though further studies on ecotoxicity are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.